molecular formula C13H16O5 B1325774 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 898792-55-7

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1325774
CAS No.: 898792-55-7
M. Wt: 252.26 g/mol
InChI Key: GWWBYOZFGUNDBP-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a dimethoxyphenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the valeric acid moiety. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired carboxylic acid. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of catalytic processes or continuous flow reactors to enhance the yield and purity of the product. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor or a substrate analog.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid
  • 3,5-Dimethoxyphenylboronic acid
  • 3,4-Dimethoxyphenethylamine

Comparison

Compared to these similar compounds, 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is unique due to its valeric acid backbone, which imparts different chemical properties and reactivity

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWBYOZFGUNDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645475
Record name 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-55-7
Record name 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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